
N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a dioxoisoindolinyl group, and a tetrahydropyran ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of the Difluorophenyl Group: This can be achieved through a substitution reaction using a difluorophenyl halide.
Attachment of the Dioxoisoindolinyl Group: This step may involve a condensation reaction with a dioxoisoindolinyl derivative.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenated reagents or organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity, affecting metabolic pathways.
Receptors: Binding to cellular receptors, leading to changes in cell signaling and function.
Pathways: Involvement in specific biochemical pathways, influencing cellular processes such as apoptosis, proliferation, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)acetamide: Unique due to its specific combination of functional groups and ring structures.
This compound analogs: Compounds with similar structures but different substituents, leading to variations in biological activity and properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H22F2N2O4 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-[2-(3,5-difluorophenyl)-6-[2-(1,3-dioxoisoindol-2-yl)ethyl]oxan-4-yl]acetamide |
InChI |
InChI=1S/C23H22F2N2O4/c1-13(28)26-17-11-18(31-21(12-17)14-8-15(24)10-16(25)9-14)6-7-27-22(29)19-4-2-3-5-20(19)23(27)30/h2-5,8-10,17-18,21H,6-7,11-12H2,1H3,(H,26,28) |
InChI Key |
CMSMQMNLDAYWKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC(OC(C1)C2=CC(=CC(=C2)F)F)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B12312659.png)
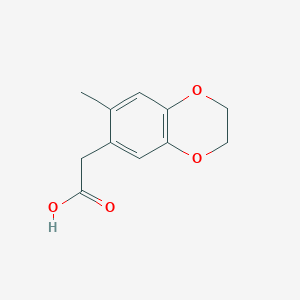
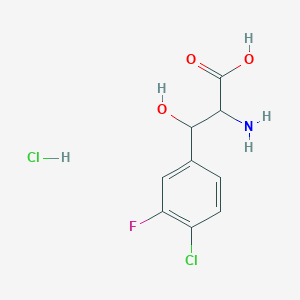
![Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride](/img/structure/B12312668.png)
![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B12312673.png)
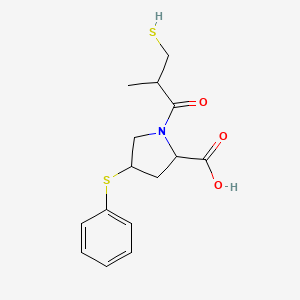
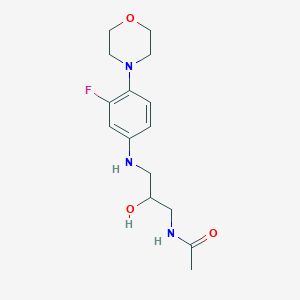
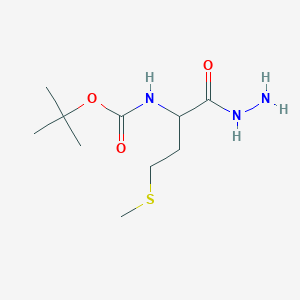
![1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid](/img/structure/B12312694.png)
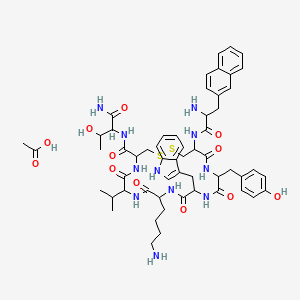
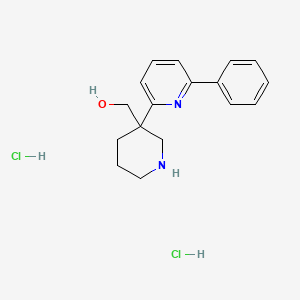
![2-amino-N-[1-[[2-[[1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12312721.png)
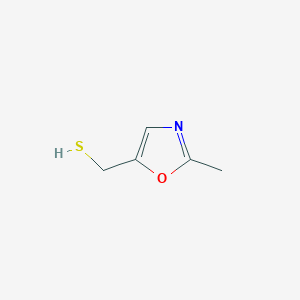
![rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12312749.png)
